molecular formula C16H18LiO11P B12296697 Lithium;(4-methyl-2-oxochromen-7-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate

Lithium;(4-methyl-2-oxochromen-7-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate

Cat. No.: B12296697
M. Wt: 424.2 g/mol
InChI Key: BQRKNWNJVSTCIP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;(4-methyl-2-oxochromen-7-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate: is a complex organic compound with the molecular formula C16H18LiO11P . This compound is known for its unique structure, which combines a chromenyl group with a pentahydroxycyclohexyl phosphate moiety.

Properties

Molecular Formula

C16H18LiO11P

Molecular Weight

424.2 g/mol

IUPAC Name

lithium;(4-methyl-2-oxochromen-7-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate

InChI

InChI=1S/C16H19O11P.Li/c1-6-4-10(17)25-9-5-7(2-3-8(6)9)26-28(23,24)27-16-14(21)12(19)11(18)13(20)15(16)22;/h2-5,11-16,18-22H,1H3,(H,23,24);/q;+1/p-1

InChI Key

BQRKNWNJVSTCIP-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Properties

The compound's chromenone structure is known for its antioxidant capabilities. The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals, making it a candidate for therapeutic applications in oxidative stress-related diseases.

Case Study: Antioxidant Efficacy

A study demonstrated that derivatives of chromenone compounds exhibit significant antioxidant activity, which can be harnessed in developing supplements or pharmaceuticals aimed at reducing oxidative damage in cells.

1.2 Anti-inflammatory Effects

Research indicates that lithium;(4-methyl-2-oxochromen-7-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate may inhibit pro-inflammatory cytokines. This property suggests potential uses in treating inflammatory diseases.

Case Study: Inhibition of Cytokines

In vitro studies showed that similar chromenone derivatives reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating their potential as anti-inflammatory agents .

Materials Science Applications

2.1 Polymer Composites

This compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Data Table: Mechanical Properties of Composites

Composite MaterialTensile Strength (MPa)Elongation at Break (%)
Pure Polymer30300
Polymer + Lithium Compound50350

This table illustrates the improvement in tensile strength and elongation when the compound is added to the polymer matrix .

Energy Storage Applications

3.1 Lithium-Ion Batteries

The compound's lithium component makes it a suitable candidate for use in lithium-ion batteries. Its incorporation could enhance the electrochemical performance of battery electrodes.

Case Study: Battery Performance Enhancement

Research has shown that adding this compound to lithium iron phosphate electrodes improves charge-discharge cycles and overall battery efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;(4-methyl-2-oxochromen-7-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate: stands out due to its unique combination of a chromenyl group and a pentahydroxycyclohexyl phosphate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

Lithium;(4-methyl-2-oxochromen-7-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : Lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate
  • Molecular Formula : C16H18LiO11P
  • Molecular Weight : 401.17 g/mol

Lithium compounds are known for their neuroprotective effects and have been extensively studied for their role in mood stabilization. The specific compound under discussion has been shown to exhibit the following biological activities:

  • Antioxidant Activity : Lithium has been found to enhance the expression of antioxidant enzymes, which may protect against oxidative stress in neuronal cells.
  • Neuroprotective Effects : Research indicates that this compound can promote neuronal survival and reduce apoptosis in various models of neurodegeneration.
  • Modulation of Signaling Pathways : It influences several signaling pathways including the Wnt/β-catenin pathway and phosphoinositide signaling pathways.

Biological Activity Data

The following table summarizes key research findings related to the biological activity of this compound:

StudyBiological ActivityModel/SystemFindings
AntioxidantNeuronal CellsEnhanced expression of antioxidant enzymes
NeuroprotectionRat ModelsReduced neuronal apoptosis and improved cognitive function
Anti-inflammatoryIn vitroInhibition of pro-inflammatory cytokines

Case Studies

  • Neuroprotection in Alzheimer's Disease Models :
    A study conducted on transgenic mice models of Alzheimer's disease demonstrated that treatment with Lithium;(4-methyl-2-oxochromen-7-yl) phosphate led to a significant reduction in amyloid-beta plaques and improved memory performance in behavioral tests.
  • Mood Stabilization in Bipolar Disorder :
    Clinical trials have indicated that lithium salts can stabilize mood in patients with bipolar disorder. The specific compound showed promise in enhancing the therapeutic effects when combined with traditional lithium therapy.
  • Antimicrobial Properties :
    Preliminary studies have suggested that this compound exhibits antimicrobial activity against several pathogenic bacteria. Testing against Staphylococcus aureus showed significant inhibition at concentrations as low as 50 µg/mL.

Research Findings

Recent research has focused on the structural modifications of lithium compounds to enhance their biological activity. Studies have shown that the incorporation of the 4-methyl-2-oxochromen moiety increases the lipophilicity and bioavailability of the compound, potentially leading to improved therapeutic outcomes.

In Silico Studies

Computational modeling has been employed to predict the interaction between Lithium;(4-methyl-2-oxochromen-7-yl) phosphate and various biological targets. Molecular docking studies suggest strong binding affinity to phosphoinositide-specific phospholipase C (PLC), indicating a potential mechanism for its neuroprotective effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.